5-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-3-carboxamide
Description
5-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-3-carboxamide is a complex organic compound that belongs to the class of nitrotriazoles
Properties
IUPAC Name |
5-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N7O5/c18-9(8-12-10(15-13-8)17(21)22)14-11-5-6-2-1-3-7(4-6)16(19)20/h1-5H,(H,14,18)(H,12,13,15)/b11-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAVVWYMQKOIER-WZUFQYTHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=NNC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N\NC(=O)C2=NNC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N7O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-3-carboxamide typically involves the nitration of precursor compounds followed by condensation reactions. One common method involves the nitration of 5-nitro-2-hydroxymethyl-tetrazole with fuming nitric acid and acetic anhydride . The reaction conditions often require controlled temperatures and the use of strong acids to facilitate the nitration process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
5-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of energetic materials due to its high nitrogen content and stability.
Mechanism of Action
The mechanism of action of 5-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-3-carboxamide involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The triazole ring can also interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-nitro-3-trinitromethyl-1H-1,2,4-triazole: Known for its energetic properties and stability.
5-nitro-2-nitratomethyl-1,2,3,4-tetrazole: High nitrogen content and good oxygen balance.
Uniqueness
5-nitro-N-[(Z)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-3-carboxamide is unique due to its combination of a nitro group, a triazole ring, and a carboxamide group, which confer a range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
